

2-(azidomethyl)pyridine chemical properties and stability

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Compound of Interest

Compound Name: 2-(Azidomethyl)pyridine

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An In-depth Technical Guide to **2-(Azidomethyl)pyridine**: Properties, Stability, and Applications

Introduction

2-(Azidomethyl)pyridine, also known as 2-picoly azide, is a heterocyclic organic azide that has emerged as a cornerstone reagent in modern synthetic chemistry. Its structure, which combines a pyridine ring with a reactive azide functional group, makes it an exceptionally versatile building block. For researchers, scientists, and drug development professionals, **2-(azidomethyl)pyridine** is most renowned for its utility in bioorthogonal chemistry, particularly as a key component in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions—a flagship reaction of "Click Chemistry".^{[1][2]} This guide provides a comprehensive overview of its chemical properties, stability considerations, synthesis, and core applications, grounded in established scientific principles and safety protocols.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application and safe handling.

Core Chemical Properties

The essential properties of **2-(azidomethyl)pyridine** are summarized below, providing a quick reference for laboratory use.

Property	Value	Source(s)
IUPAC Name	2-(azidomethyl)pyridine	[3]
Synonyms	2-Picolyl azide, Pyridine, 2-(azidomethyl)-	[3][4]
CAS Number	609770-35-6	[3][4][5]
Molecular Formula	C ₆ H ₆ N ₄	[3][4]
Molecular Weight	134.14 g/mol	[3][4][5]
Appearance	Light yellow oil (typical)	[6]

Expected Spectroscopic Signatures

Direct experimental spectra for **2-(azidomethyl)pyridine** should be acquired for confirmation. However, based on the analysis of its constituent functional groups and related structures, the following spectroscopic characteristics are anticipated.[7][8]

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	Pyridine Ring Protons	δ 7.0 - 8.6 ppm	Protons on the electron-deficient pyridine ring are deshielded and appear in the aromatic region. The specific splitting pattern will depend on their positions relative to the nitrogen and the methylazide group. [7]
Methylene Protons (-CH ₂ -)	δ ~4.5 ppm	The protons of the methylene bridge are adjacent to both the electron-withdrawing pyridine ring and the azide group, leading to a downfield shift.	
¹³ C NMR	Pyridine Ring Carbons	δ 120 - 155 ppm	Aromatic carbons of the pyridine ring. [7]
Methylene Carbon (-CH ₂ -)	δ ~50-60 ppm	The methylene carbon is shifted downfield due to the attached electronegative groups.	
FT-IR	Azide Asymmetric Stretch (N ₃)	~2100 cm ⁻¹	This is a highly characteristic, strong, and sharp absorption band for the azide functional group, making it an excellent diagnostic peak. [8]

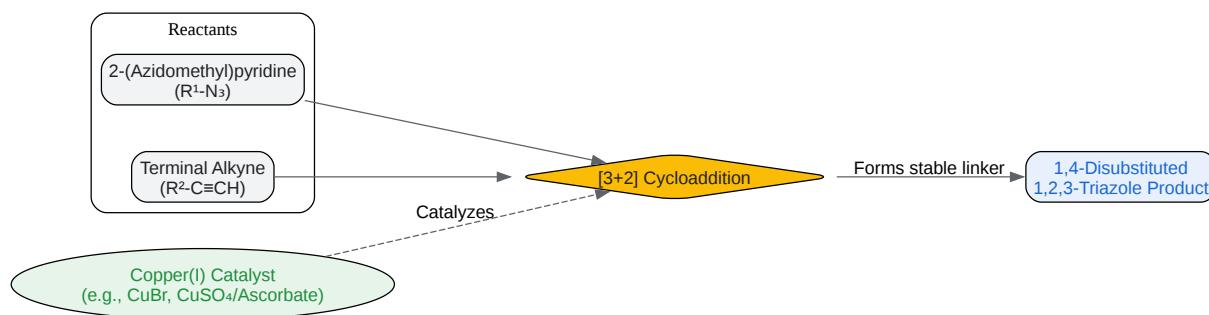
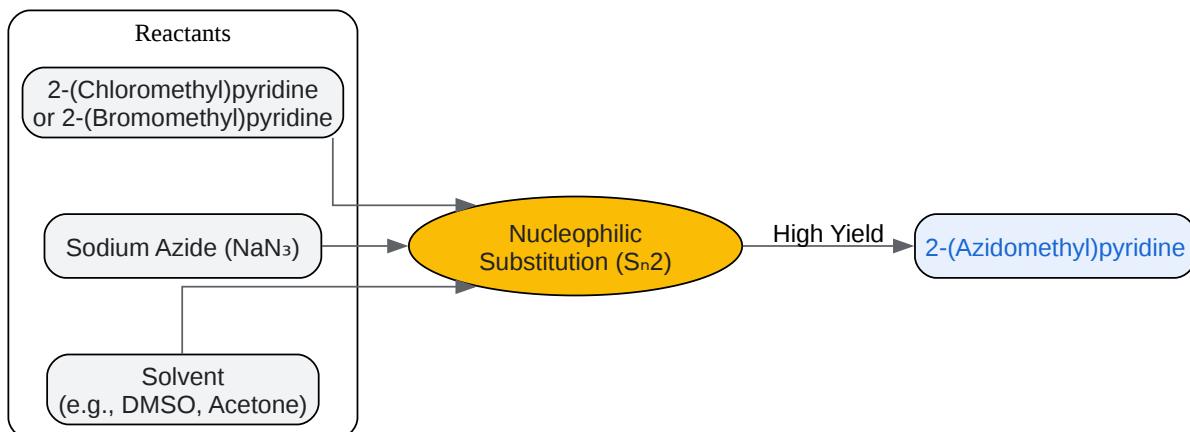
Aromatic C-H Stretch	~3050 - 3100 cm ⁻¹	Typical for C-H bonds on an aromatic ring. [7]
C=N, C=C Stretch	~1400 - 1600 cm ⁻¹	Vibrations characteristic of the pyridine ring.

Part 2: Synthesis and Core Reactivity

The utility of **2-(azidomethyl)pyridine** stems from its straightforward synthesis and its predictable, high-yield reactivity in one of chemistry's most powerful conjugation reactions.

Synthesis of **2-(Azidomethyl)pyridine**

The most common and reliable method for preparing **2-(azidomethyl)pyridine** is through a nucleophilic substitution reaction. This involves treating a 2-(halomethyl)pyridine precursor, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine, with an azide salt like sodium azide (NaN₃). The halide serves as an excellent leaving group, readily displaced by the azide nucleophile.



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